N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester
Overview
Description
N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester: is a complex organic compound that combines the structural features of biotin, a vitamin essential for various metabolic processes, with a nitrophenyl ester and a tert-butyl benzoyl group. This compound is often used in biochemical research due to its unique properties, which allow it to act as a versatile reagent in various chemical reactions.
Preparation Methods
The synthesis of N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester typically involves multiple steps, starting from commercially available biotin. The process generally includes:
Protection of Biotin: The biotin molecule is first protected to prevent unwanted reactions at specific functional groups.
Introduction of the Tert-Butyl Benzoyl Group: This step involves the acylation of biotin with a tert-butyl benzoyl chloride under basic conditions.
Formation of the Nitrophenyl Ester: The final step involves the esterification of the modified biotin with 2-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may vary slightly but generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester: undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester: has several applications in scientific research:
Bioconjugation: It is used to label proteins and other biomolecules due to its biotin moiety, which has a high affinity for streptavidin.
Drug Delivery: The compound can be used to create biotinylated drug conjugates for targeted delivery.
Enzyme Inhibition Studies: It serves as a probe in studying enzyme mechanisms and inhibition.
Chemical Biology: The compound is used in various chemical biology applications to study protein interactions and cellular processes.
Mechanism of Action
The mechanism of action of N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester involves its interaction with specific molecular targets, primarily through its biotin moiety. Biotin binds strongly to streptavidin and avidin, which are commonly used in biochemical assays. The nitrophenyl ester group can undergo hydrolysis or other reactions, facilitating the release or activation of the biotin moiety.
Comparison with Similar Compounds
N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester: can be compared with other biotin derivatives, such as:
Biotinylated Fluorescent Dyes: These compounds are used for imaging and detection purposes.
Biotinylated Enzyme Inhibitors: These are used to study enzyme activity and inhibition.
Biotinylated Drug Conjugates: These are used for targeted drug delivery.
The uniqueness of This compound lies in its combination of a tert-butyl benzoyl group and a nitrophenyl ester, which provide specific reactivity and stability advantages over other biotin derivatives.
Properties
IUPAC Name |
(2-nitrophenyl) 5-[(3aR,6S,6aS)-3-(4-tert-butylbenzoyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O6S/c1-27(2,3)18-14-12-17(13-15-18)25(32)29-20-16-37-22(24(20)28-26(29)33)10-6-7-11-23(31)36-21-9-5-4-8-19(21)30(34)35/h4-5,8-9,12-15,20,22,24H,6-7,10-11,16H2,1-3H3,(H,28,33)/t20-,22-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSELJWZMRZIJEH-SSPYTLHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CSC(C3NC2=O)CCCCC(=O)OC4=CC=CC=C4[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2[C@H]3CS[C@H]([C@H]3NC2=O)CCCCC(=O)OC4=CC=CC=C4[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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